Compound Description: This compound is a selective carbonic anhydrase II inhibitor. The study aimed to determine its biotransformation products in rats and rabbits. The research identified a single metabolite, N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, formed through the addition of an oxygen atom to the parent molecule. []
Compound Description: This compound is the primary metabolite of 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, identified in plasma, blood, and urine samples of rats and rabbits administered with the parent compound. Its structure was confirmed by comparing it with a synthesized standard substance using HPLC-MS/MS. []
Compound Description: This compound is a thiourea derivative. Its crystal structure reveals a twisted conformation and the formation of corrugated supramolecular layers mediated by amine-N—H⋯N(pyridyl) and thioamide-N—H⋯S(thione) hydrogen bonds. []
Compound Description: This Schiff base was synthesized by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde. Under Suzuki coupling conditions with aryl/het-aryl boronic acids, using Pd(PPh3)4 as a catalyst, it underwent imine hydrolysis, resulting in various products (5a–5k, 6a–6h). []
Compound Description: This group of compounds, synthesized using a conventional strategy, exhibits potential antimicrobial properties. Characterization was carried out using elemental (C,H,N) and spectral (I.R., 1H-NMR, Mass) analyses. []
Compound Description: This series of compounds, similarly structured to the previous entry, was also investigated for potential antimicrobial activity. Characterization was performed using IR, 1H-NMR, Mass spectrometry, and elemental analysis. Notably, compound 4c within this series showed significant biological activities. []
Compound Description: This Schiff base compound was synthesized from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine. Its structure was characterized using IR, 1H NMR, and X-ray single crystal diffraction. []
Compound Description: This class of compounds undergoes phosphorylation with phosphorus(III) halides at position 5 of the thiophene ring, allowing for the introduction of up to three heteroaromatic substituents. These reactions result in mono-, bis-, and trishetaryl substituted P(III) and P(V) derivatives. Phosphorylated derivatives of these compounds provide a synthetic route to phosphorylated thienopyrimidines. [, ]
Compound Description: This series of compounds, containing a dioxaphospholane ring system, was synthesized through a multistep process and characterized by IR, 1H-NMR, 13C-NMR, Mass spectrometry, and elemental analysis. The compounds were subjected to biological evaluation and docking studies. []
Compound Description: Similar in structure to the previous entry (9a-f), this series also incorporates a dioxaphospholane ring system. These compounds were synthesized using a similar multistep method and characterized using the same techniques as 9a-f. They were also subjected to biological evaluation and docking studies. []
Compound Description: This compound is a novel ALK5 inhibitor with potential as an anti-fibrotic drug. It suppresses renal and hepatic fibrosis and exhibits anti-metastatic effects. Pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys. [, ]
N-(6-methylpyridin-2-yl)mesitylenesulfonamide
Compound Description: This pharmaceutically active sulfapyridine derivative exists in a zwitterionic form. This compound displays solvent-dependent dimorphism, crystallizing from ethanol and other organic solvents in one form and yielding a new polymorph from methanol. Both forms exhibit similar molecular conformations but differ in packing and hydrogen bonding. []
Compound Description: This compound is a potent C-C chemokine receptor 1 (CCR1) antagonist. It features a benzamide functionality that undergoes tritium/hydrogen (T/H) exchange using an organoiridium catalyst. The labeling pattern was studied using various techniques, including liquid chromatography-mass spectrometry, time-of-flight mass spectrometry, and 3H-NMR. []
Compound Description: This compound, containing a pyrazole core, was identified and synthesized after being mislabeled as AZ-037. Its regioisomer, 5,3-AB-CHMFUPPYCA, was also synthesized, and both isomers were extensively characterized. []
Compound Description: This compound is the regioisomer of 3,5-AB-CHMFUPPYCA. Both isomers were synthesized and characterized to confirm the identity of the mislabeled "research chemical." []
Compound Description: This class of compounds, prepared using the Knoevenagel condensation, exhibits blue fluorescence. The study investigated their fluorescence properties, revealing moderate to low emission intensities quantified by quantum yields. []
Compound Description: This series of compounds was synthesized and characterized using IR, 1H-NMR, and Mass spectrometry. These compounds exhibited significant antibacterial activity compared to the standard drug. []
Compound Description: This compound's crystal structure reveals a twisted conformation stabilized by intramolecular hydrogen bonding. The packing features intermolecular C—H⋯N hydrogen bonds, leading to chain formation along the a-axis. []
Compound Description: This compound was isolated and crystallized as a product of the reduction of N-(1,3-dioxolan-2-yl)-1-methylpyridinium ions with sodium borohydride. An X-ray study was conducted to analyze its structure. []
Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. The biotransformation of AMG 487 primarily involves CYP3A and leads to the formation of two major metabolites. One of these metabolites, M2, is a mechanism-based inhibitor of CYP3A, contributing to the time-dependent pharmacokinetics of AMG 487. []
Compound Description: This class of compounds was synthesized and characterized using IR, 1H-NMR, and Mass spectrometry. These compounds demonstrated significant antioxidant and moderate antibacterial activities. []
Compound Description: CHK9, an oxadiazole conjugated indazole, showed good cytotoxicity towards lung cancer cells, inducing apoptosis and reducing the phosphorylation of STAT3Y705 in a dose-dependent manner. In vivo, CHK9 significantly reduced tumor nodules in a lung cancer model. []
Compound Description: These compounds act as potential cyclin-dependent kinase (Cdk) inhibitors. Their synthesis was optimized and incorporated into organometallic complexes to study structure-activity relationships concerning cytotoxicity, cell cycle effects, and Cdk inhibitory activity in human cancer cells. []
Compound Description: This compound is formed from the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde via nucleophilic substitution. It contains an intramolecular N-H...N hydrogen bond and forms sheets through C-H...O hydrogen bonds. []
Compound Description: This compound is formed from the reaction of cyclohexylamine with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. It forms through condensation followed by hydrolysis. Each independent molecule contains an intramolecular N-H...O hydrogen bond, and they form centrosymmetric dimers through hydrogen bonding. []
Compound Description: This series of compounds, synthesized using N-methyl thiourea, was characterized and evaluated for antimicrobial activity. They showed comparable or moderate activity to moxifloxacin against bacteria but were less active against amphotericin B against fungi. []
Compound Description: The crystal structure of this compound reveals a cis–trans configuration. The crystal packing is characterized by N—H⋯S, C—H⋯S, and C—H⋯O interactions forming a one-dimensional chain. []
Compound Description: This dithiocarbazate compound exhibits a highly twisted molecular structure, stabilized by an intramolecular N—H⋯N(pyridyl) hydrogen bond. The crystal packing shows interactions involving tolyl-methyl-C—H⋯N(imine), pyridyl-C—H⋯π(tolyl), and π–π interactions, leading to the formation of jagged supramolecular layers. []
Compound Description: This group includes heteroleptic divalent metal complexes synthesized from a pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal(II) acetate salts. These complexes were characterized and displayed moderate to good antimicrobial and antifungal activities. They also exhibited antioxidant potentials. []
Compound Description: E2006 is a potent and orally active orexin receptor antagonist. It demonstrated efficacy in mice through sleep parameter measurements in an in vivo study. []
Compound Description: The crystal structure of this compound reveals a three-dimensional network formed by C—H—O hydrogen bonds. []
Compound Description: This series of ruthenium(II) complexes incorporate a 4-methylpyridin-2-yl substituent. Their electrochemical and photophysical properties were investigated. []
Compound Description: This ruthenium(II) complex, an analogue of those in the previous entry, features a carboxylic acid functionality. Its photophysical properties were investigated after coupling with bovine serum albumin (BSA). []
Compound Description: L-696,229 is a potent and specific inhibitor of HIV-1 reverse transcriptase. Metabolic studies in rats revealed its rapid and complete metabolism, primarily through oxidation at the 5-ethyl group, aromatic hydroxylation of the benzoxazole group, and subsequent sulfate conjugation. []
Compound Description: This series of compounds was synthesized and evaluated for their anti-yeast activity. They exhibited significant growth-inhibitory activity against various Candida species, including Candida albicans, with some showing superior activity compared to fluconazole. []
Compound Description: This series of compounds was synthesized and characterized using various techniques, including X-ray crystallography. Their molecular conformation and packing are stabilized by intermolecular and intramolecular hydrogen bonds. []
Compound Description: This compound and its metal complexes were synthesized and characterized. Antioxidant activity was evaluated using DPPH and ABTS assays, and anticancer activity was studied in MCF-7 breast cancer cells using the MTT assay. []
Compound Description: This series of compounds was synthesized and their antimicrobial activities were evaluated. These compounds exhibited potent activity against the fungi Aspergillus niger and the bacteria Escherichia coli. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.